molecular formula C10H8BrNS B6360382 3-Bromo-2-(methylthio)quinoline CAS No. 629617-27-2

3-Bromo-2-(methylthio)quinoline

Cat. No.: B6360382
CAS No.: 629617-27-2
M. Wt: 254.15 g/mol
InChI Key: WEBZVLGAGARWEH-UHFFFAOYSA-N
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Description

3-Bromo-2-(methylthio)quinoline is a heterocyclic organic compound with the molecular formula C10H8BrNS. It belongs to the quinoline family, characterized by a fused benzene and pyridine ring structure. This compound is notable for its diverse applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(methylthio)quinoline typically involves the bromination of 2-(methylthio)quinoline. One common method includes the use of bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperatures to ensure selective bromination at the 3-position of the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(methylthio)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products:

  • Substituted quinolines
  • Oxidized or reduced quinoline derivatives
  • Coupled products with various functional groups .

Scientific Research Applications

3-Bromo-2-(methylthio)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

  • 2-(Methylthio)quinoline
  • 3-Bromoquinoline
  • 2-Bromoquinoline

Comparison: 3-Bromo-2-(methylthio)quinoline is unique due to the presence of both a bromine atom and a methylthio group, which confer distinct reactivity and properties compared to its analogs. This dual functionality allows for versatile applications in synthetic chemistry and biological research .

Properties

IUPAC Name

3-bromo-2-methylsulfanylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c1-13-10-8(11)6-7-4-2-3-5-9(7)12-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBZVLGAGARWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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